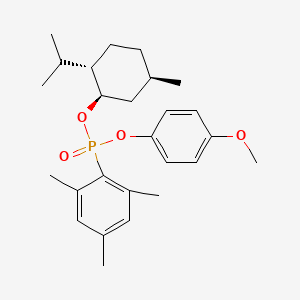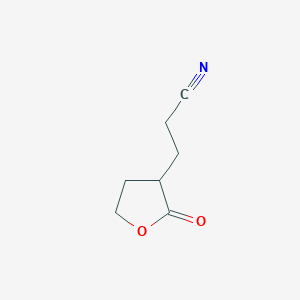![molecular formula C24H16BrN3 B12905888 [2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)- CAS No. 57115-22-7](/img/structure/B12905888.png)
[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine is an organic compound that features a bromophenyl group attached to a biquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine typically involves the reaction of 4-bromoaniline with a biquinoline derivative under specific conditions. One common method includes the use of a coupling agent such as triethylamine in a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted biquinoline derivatives.
Applications De Recherche Scientifique
N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenol: A simpler compound with a single bromophenyl group.
Biquinoline: The parent structure without the bromophenyl substitution.
N-(4-Bromophenyl)-2-methacrylamide: A related compound with a different functional group attached to the bromophenyl ring
Uniqueness
N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine is unique due to its combination of a bromophenyl group with a biquinoline structure. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its simpler analogs .
Propriétés
Numéro CAS |
57115-22-7 |
|---|---|
Formule moléculaire |
C24H16BrN3 |
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C24H16BrN3/c25-17-10-12-18(13-11-17)26-23-15-24(28-21-8-4-2-6-19(21)23)22-14-9-16-5-1-3-7-20(16)27-22/h1-15H,(H,26,28) |
Clé InChI |
NFQAOKVOZDNSTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C(=C3)NC5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


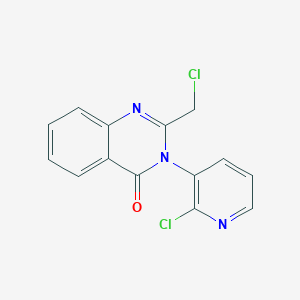
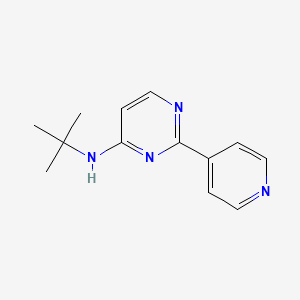
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
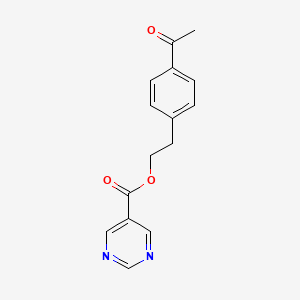
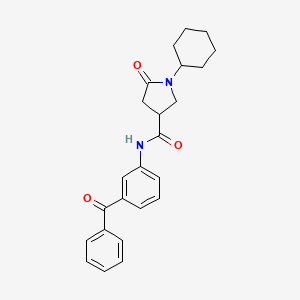
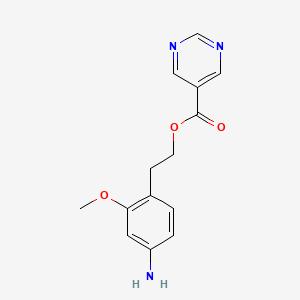

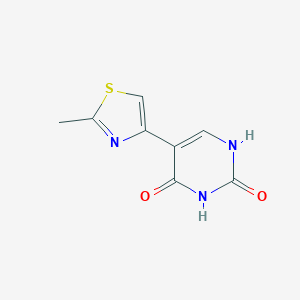
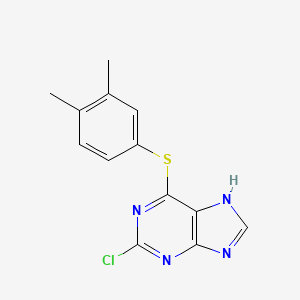
![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
